1-Formyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Formyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both formyl and carboxamide functional groups in this molecule makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Formyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the formation of the triazole ring followed by functional group modifications
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Formyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazole ring.
Major Products Formed
Oxidation: 1-Carboxy-1H-1,2,3-triazole-4-carboxamide.
Reduction: 1-Hydroxymethyl-1H-1,2,3-triazole-4-carboxamide.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Formyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Formyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and carboxamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The triazole ring provides stability and enhances the compound’s ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Formyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but lacks the carboxamide group.
1-Benzyl-1H-1,2,3-triazole-4-carboxamide: Contains a benzyl group instead of a formyl group.
1-Formyl-1H-1,2,3-triazole-4-carboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
1-Formyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both formyl and carboxamide groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for various synthetic applications and enhances its potential as a bioactive compound .
Properties
Molecular Formula |
C4H4N4O2 |
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Molecular Weight |
140.10 g/mol |
IUPAC Name |
1-formyltriazole-4-carboxamide |
InChI |
InChI=1S/C4H4N4O2/c5-4(10)3-1-8(2-9)7-6-3/h1-2H,(H2,5,10) |
InChI Key |
BGYIKOTTXVRLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1C=O)C(=O)N |
Origin of Product |
United States |
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